2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide
Description
Properties
CAS No. |
88350-50-9 |
|---|---|
Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-N-ethylacetamide |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-15-12(17)8-18-11-6-5-10(14)9-4-3-7-16-13(9)11/h3-7H,2,8H2,1H3,(H,15,17) |
InChI Key |
JXCRXQHHMGHPDT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide typically involves the reaction of 5-chloro-8-hydroxyquinoline with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (100-110°C) for several hours. After the reaction is complete, the product is isolated by adding water and extracting the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the replication of certain microorganisms. It may also interfere with the function of enzymes involved in cellular processes, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A. Thioxoacetamide Derivatives ()
Compounds 9–13 in share a 2-thioxoacetamide backbone but differ in substituents (e.g., 4-chlorobenzylidene, indole, nitro-furyl groups). Unlike 2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide, these derivatives incorporate thioxo (C=S) and thiazolidinone rings, which may alter electronic properties and hydrogen-bonding capabilities. Synthesis yields for these analogs vary significantly (53–90%), with higher yields observed for electron-donating substituents (e.g., compound 9: 90% yield) .
B. N-(Substituted Phenyl)-2-chloroacetamides ()
2-Chloro-N-(4-fluorophenyl)acetamide () serves as a synthetic intermediate for derivatives like (quinolin-8-yloxy)acetamide. Its structure includes a chloroacetamide core and a fluorophenyl group, enabling comparisons of halogen effects. The presence of fluorine (vs. chlorine in the target compound) may influence solubility and intermolecular interactions, as seen in its intramolecular C–H···O hydrogen bonding .
Quinoline-Based Acetamides
Physical and Chemical Properties
Notes:
Functional Group Impact on Properties
- Chlorine vs.
- Quinoline vs. Thiazolidinone: The quinoline ring in the target compound offers a planar aromatic system for π-π interactions, whereas thiazolidinone rings () introduce conformational rigidity and hydrogen-bonding sites .
- Nitro and Methoxy Groups : Electron-withdrawing nitro groups (compound 12 ) may enhance electrophilicity, while methoxy groups (compound 9 ) improve solubility .
Biological Activity
The compound 2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide is a derivative of 8-hydroxyquinoline, a structure known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antimalarial, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
This compound features a chloroquinoline moiety linked to an ethylacetamide group. The presence of the chloro group and the quinoline nucleus is significant for its biological activity, particularly in enhancing lipophilicity and modulating interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to 8-hydroxyquinoline exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with various substituents have been shown to outperform standard antibiotics in inhibiting pathogens such as Staphylococcus aureus and Klebsiella pneumoniae . The minimum inhibitory concentrations (MICs) for some derivatives were found to be lower than those of traditional antibiotics, indicating their potential as novel antimicrobial agents.
| Compound | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.0625 | Staphylococcus aureus |
| Hybrid Compound A | 0.125 | Klebsiella pneumoniae |
Antimalarial Activity
The antimalarial potential of quinoline derivatives has been extensively studied. Compounds bearing the quinoline core have shown promising in vitro activity against Plasmodium falciparum, with IC50 values in the low nanomolar range . The structural modifications on the quinoline nucleus play a crucial role in enhancing efficacy against sensitive and resistant strains.
| Compound | IC50 (nM) | Strain |
|---|---|---|
| This compound | 10 ± 2 | Pf3D7 |
| Hybrid Compound B | 5 ± 1 | PfDd2 |
Anticancer Activity
The anticancer properties of quinoline derivatives have also garnered attention. Studies indicate that these compounds can induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells. For instance, when tested against HeLa cells, this compound showed significant cytotoxicity with an IC50 value of approximately 15 µM .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many quinoline derivatives act as inhibitors of critical enzymes involved in pathogen metabolism and replication.
- DNA Interaction : These compounds can intercalate into DNA, disrupting replication and transcription processes.
- Metal Chelation : The ability to chelate metal ions may contribute to their antimicrobial and anticancer effects by disrupting metal-dependent enzymatic processes.
Case Studies
Several case studies highlight the efficacy of quinoline derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a hybrid compound derived from chloroquine showed improved outcomes in patients with resistant malaria strains.
- Case Study 2 : In vitro studies demonstrated that a derivative similar to this compound effectively reduced tumor growth in xenograft models.
Q & A
Q. What are the key synthetic methodologies for preparing 2-((5-Chloroquinolin-8-yl)oxy)-N-ethylacetamide?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-chloro-8-hydroxyquinoline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-((5-chloroquinolin-8-yl)oxy)acetic acid derivatives, followed by N-ethylation using ethylamine . For example:
- Step 1 : 5-Chloro-8-hydroxyquinoline reacts with chloroacetyl chloride in a solvent like chloroform under reflux.
- Step 2 : The intermediate is treated with ethylamine to introduce the N-ethylacetamide group.
Reaction progress is monitored via TLC (hexane:ethyl acetate = 9:1), and purification involves recrystallization or column chromatography .
Q. What safety protocols are critical when handling this compound?
Due to potential toxicity and reactivity:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .
- Avoid aqueous waste contamination; dispose of solvents (e.g., chloroform) via certified hazardous waste services .
- For intermediates like chloroacetyl chloride, ensure strict temperature control to prevent exothermic side reactions .
Q. Which spectroscopic techniques are most effective for structural characterization?
- X-ray crystallography : Resolves bond lengths and angles (e.g., intramolecular C–H···O interactions observed in similar chloroacetamides) .
- NMR : H and C NMR confirm substituent positions (quinoline protons appear downfield at δ 8.5–9.0 ppm; ethyl group signals at δ 1.2–3.5 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (calculated for : 280.71 g/mol) .
Advanced Research Questions
Q. How can contradictory spectroscopic data be resolved during structural analysis?
- Case Study : Discrepancies in C NMR shifts may arise from tautomerism or solvent effects. Cross-validate with X-ray data (e.g., bond angles in confirm planar amide geometry) .
- Solution : Use variable-temperature NMR to detect dynamic processes or employ DFT calculations to model electronic environments .
Q. What strategies optimize yield in multi-step syntheses?
- Critical Parameters :
- Reagent stoichiometry : Excess chloroacetyl chloride (1.5 eq.) ensures complete substitution .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the quinoline oxygen .
- Workup : For intermediates like 2-((5-chloroquinolin-8-yl)oxy)acetic acid, acid-base extraction removes unreacted starting materials .
Q. How does the chloro-quinoline moiety influence biological activity?
- Mechanistic Insight : The 5-chloro group enhances lipophilicity, improving membrane permeability. The quinoline core chelates metal ions, potentially disrupting microbial metalloenzymes .
- Experimental Design : Compare bioactivity of analogues (e.g., 5-bromo vs. 5-chloro) in enzyme inhibition assays .
Q. What crystallographic challenges arise with this compound?
Q. How to address discrepancies between computational and experimental solubility data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
